Ferric maltol

Catalog No.
S527931
CAS No.
33725-54-1
M.F
C18H15FeO9
M. Wt
431.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric maltol

CAS Number

33725-54-1

Product Name

Ferric maltol

IUPAC Name

iron(3+);2-methyl-4-oxopyran-3-olate

Molecular Formula

C18H15FeO9

Molecular Weight

431.2 g/mol

InChI

InChI=1S/3C6H6O3.Fe/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3

InChI Key

AHPWLYJHTFAWKI-UHFFFAOYSA-K

SMILES

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3]

Solubility

4.5-12mg/mL

Synonyms

Ferric maltol; Iron (III) maltol; ST10; ST-10; ST 10; ST10-021; ST-10-021; ST 10-021; ST10021; ST-10021; ST 10021; WHO 9974; WHO-9974; WHO9974;

Canonical SMILES

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3]

Description

The exact mass of the compound Ferric maltol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Alternative for Iron Deficiency Anemia (IDA):

Iron deficiency is a global health concern, and iron deficiency anemia (IDA) is its most common manifestation. Traditional oral iron supplements, often ferrous sulfate-based, can cause gastrointestinal side effects that hinder patient compliance []. Ferric maltol offers a potential alternative with improved tolerability []. Research suggests it achieves comparable effectiveness in raising hemoglobin levels and replenishing iron stores, with fewer gastrointestinal side effects compared to ferrous sulfate [, ].

Application in Specific Patient Groups:

Certain medical conditions can complicate iron deficiency treatment. Patients with inflammatory bowel disease (IBD) often struggle with iron deficiency due to chronic inflammation and blood loss. Studies indicate ferric maltol may be a well-tolerated and effective option for treating IDA in IBD patients [, ]. Similarly, research is exploring the use of ferric maltol in patients with chronic kidney disease (CKD) who are also prone to iron deficiency [].

Impact on Gut Microbiome:

The gut microbiome plays a crucial role in health, and some iron supplements can disrupt its delicate balance. Recent research suggests ferric maltol may have a less disruptive effect on the gut microbiome compared to ferrous sulfate []. This finding holds promise for minimizing potential side effects and improving overall patient well-being during iron deficiency treatment.

Ongoing Research and Development:

Ferric maltol's application in treating iron deficiency is a growing area of scientific research. Ongoing studies are exploring its effectiveness in various patient populations, including children and adolescents []. Additionally, research is investigating its safety and tolerability profile in real-world clinical settings [].

Ferric maltol is an iron supplement used primarily for treating iron deficiency anemia, particularly in patients who cannot tolerate traditional iron therapies. It is a complex of iron (III) with maltol, a compound derived from the Maillard reaction that enhances iron absorption in the gastrointestinal tract. The chemical structure of ferric maltol can be described as a 3-hydroxy-2-methyl-4H-pyrane-4-one iron (III) complex, with the molecular formula (C6H5O3)3Fe(C_6H_5O_3)_3Fe and a molecular mass of approximately 431.2 g/mol .

The compound is marketed under the brand name ACCRUFER and is characterized by its dark reddish-brown crystalline appearance. Ferric maltol is slightly soluble in water and other organic solvents, making it suitable for oral administration .

Ferric maltol's mechanism of action revolves around its unique chelation structure. The maltol complex protects the ferric iron from forming insoluble precipitates in the digestive tract, a common issue with traditional iron supplements []. This allows for enhanced iron absorption in the small intestine through a cellular uptake process [].

Ferric maltol is generally well-tolerated compared to traditional iron supplements []. However, some potential side effects include abdominal pain, constipation, and diarrhea []. It can also interact with certain medications, reducing their absorption (e.g., levodopa). As with any medication, consult a healthcare professional before using ferric maltol.

Data on toxicity is limited, but studies suggest ferric maltol has a low acute oral toxicity [].

Ferric maltol dissociates in the gastrointestinal tract to release iron and maltol separately. The iron is then absorbed via specific transport mechanisms, potentially involving beta-3 integrin or divalent metal transporter 1, before binding to transferrin for systemic circulation .

In terms of metabolism, maltol undergoes glucuronidation and sulfation, primarily through the enzyme UGT1A6. Approximately 39.8% to 60% of the ingested maltol is excreted in urine as maltol glucuronide .

Ferric maltol has been shown to effectively increase serum iron parameters, including ferritin and transferrin saturation levels. Clinical studies indicate that it can significantly improve hemoglobin levels in patients with iron deficiency anemia . The pharmacokinetics of ferric maltol reveal that peak serum iron concentrations are achieved within 1.5 to 3 hours post-administration, with a bioavailability of around 14% for a typical dose .

Adverse effects are generally mild but can include gastrointestinal discomfort such as abdominal pain and constipation . Importantly, ferric maltol does not enter systemic circulation as an intact complex; instead, it dissociates to allow for separate absorption of its components.

Ferric maltol is synthesized through the reaction of ferric ions with maltol in a controlled environment. The synthesis typically involves:

  • Preparation of Maltol Solution: Maltol is dissolved in a suitable solvent.
  • Addition of Ferric Ions: Ferric chloride or another source of ferric ions is added to the maltol solution.
  • Complex Formation: The mixture is stirred under specified conditions (temperature, pH) to facilitate complex formation.
  • Purification: The resulting ferric maltol complex is purified through filtration or crystallization methods.

This process ensures that the final product maintains its stability and efficacy for therapeutic use .

Ferric maltol is primarily used in clinical settings to treat:

  • Iron Deficiency Anemia: Particularly in patients who experience gastrointestinal side effects from traditional oral iron supplements.
  • Inflammatory Bowel Disease: Patients with conditions like Crohn's disease may benefit from ferric maltol due to its favorable absorption profile .

Due to its unique formulation, ferric maltol is preferred for patients requiring long-term iron supplementation without significant adverse effects.

Studies have indicated that ferric maltol can interact with various medications and dietary components:

  • Calcium Phosphate Dihydrate: Co-administration may reduce the absorption of both substances.
  • Alendronic Acid and Aluminum Compounds: These can also decrease the absorption of ferric maltol, potentially leading to reduced therapeutic efficacy .
  • Food Intake: Consuming food alongside ferric maltol may lower its bioavailability; hence it is recommended to take it on an empty stomach for optimal absorption .

Ferric maltol shares similarities with several other iron supplements but has unique properties that distinguish it:

Compound NameFormulation TypeKey Characteristics
Ferrous SulfateIron SaltCommonly used; can cause gastrointestinal irritation.
Ferric GluconateIron SaltLess irritating than ferrous salts; requires higher doses.
Iron SucroseIron ComplexAdministered intravenously; used for more severe cases.
Ferric OxyhydroxideIron ComplexUsed in dialysis patients; less frequent dosing required.

Uniqueness of Ferric Maltol:

  • Ferric maltol exhibits improved gastrointestinal tolerability compared to ferrous salts.
  • Its unique mechanism allows for better absorption without systemic circulation interference.
  • It provides a more stable form of iron that can be beneficial in chronic conditions like inflammatory bowel disease.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Exact Mass

431.006543 g/mol

Monoisotopic Mass

431.006543 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

300

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MA10QYF1Z0

Drug Indication

Ferric maltol is indicated to treat iron deficiency in adults.
Feraccru is indicated in adults for the treatment of iron deficiency.
Treatment of iron deficiency

Pharmacology

Ferric maltol is used to provide supplemental iron to patients with an iron deficiency.[L10974] It has a wide therapeutic index as patients generally take 30mg twice daily, while concentrations of 20mg/kg may produce toxicity.[L10974] Patients should be counselled regarding the risk of inflammatory bowel disease flares, iron overload, and accidental ingestion in children.[L10974]

MeSH Pharmacological Classification

Hematinics

ATC Code

B03AB
B - Blood and blood forming organs
B03 - Antianemic preparations
B03A - Iron preparations
B03AB - Iron trivalent, oral preparations
B03AB10 - Ferric maltol

Mechanism of Action

Ferric maltol dissociates as the iron atom is donated to unknown iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, in the ileum and duodenum. Once the iron is in circulation, it then associates with transferrin and ferritin.

Other CAS

33725-54-1

Absorption Distribution and Excretion

Ferric maltol dissociates in the gastrointestinal tract, leading to a Tmax of 1.5-3.0 hours for iron concentrations. Mean serum iron increases by 14±6µmol/L in iron deficient patients following a single dose. a 60mg dose is approximately 14% bioavailable. 60 minutes after injection of radiolabelled ferric maltol, 11+2% of the dose is present in the bone marrow, 18±1% is present in the liver, and 2.6±1% is in the urine. Maltol has an AUC of 0.022-0.205h\*µg/mL and maltol glucuronide has an AUC of 9.83-30.9h\*µg/mL.
39.8-60% of an oral dose of ferric maltol is excreted in the urine as a glucuronide conjugate. Iron and ferric maltol are not excreted in the urine and unabsorbed ferric maltol is eliminated in the feces.
Data regarding the volume of distribution of ferric maltol is not readily available.
Data regarding the clearance of ferric maltol is not readily available.

Metabolism Metabolites

_In vitro_, ferric maltol metabolism is predominantly glucuronidation of maltol by UGT1A6 and sulfation.

Wikipedia

Ferric_maltol
�-Cyclodextrin

Biological Half Life

Maltol has a half life of 0.7h.

Use Classification

Human drugs -> Antianemic preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Pergola PE, Fishbane S, Ganz T. Novel Oral Iron Therapies for Iron Deficiency Anemia in Chronic Kidney Disease. Adv Chronic Kidney Dis. 2019 Jul;26(4):272-291. doi: 10.1053/j.ackd.2019.05.002. Review. PubMed PMID: 31477258.
2: Stein J, Aksan A, Farrag K, Dignass A, Radeke HH. Management of inflammatory bowel disease-related anemia and iron deficiency with specific reference to the role of intravenous iron in current practice. Expert Opin Pharmacother. 2017 Nov;18(16):1721-1737. doi: 10.1080/14656566.2017.1391790. Epub 2017 Nov 5. Review. PubMed PMID: 29019427.
3: Schmidt C, Ahmad T, Tulassay Z, Baumgart DC, Bokemeyer B, Howaldt S, Stallmach A, Büning C; AEGIS Study Group. Ferric maltol therapy for iron deficiency anaemia in patients with inflammatory bowel disease: long-term extension data from a Phase 3 study. Aliment Pharmacol Ther. 2016 Aug;44(3):259-70. doi: 10.1111/apt.13665. Epub 2016 May 29. PubMed PMID: 27237709; PubMed Central PMCID: PMC5089582.
4: Bokemeyer B, Krummenerl A, Maaser C, Howaldt S, Mroß M, Mallard N. Randomized Open-Label Phase 1 Study of the Pharmacokinetics of Ferric Maltol in Inflammatory Bowel Disease Patients with Iron Deficiency. Eur J Drug Metab Pharmacokinet. 2017 Apr;42(2):229-238. doi: 10.1007/s13318-016-0334-5. PubMed PMID: 27101422.
5: Stallmach A, Büning C. Ferric maltol (ST10): a novel oral iron supplement for the treatment of iron deficiency anemia in inflammatory bowel disease. Expert Opin Pharmacother. 2015;16(18):2859-67. doi: 10.1517/14656566.2015.1096929. Epub 2015 Nov 23. Review. PubMed PMID: 26595432.
6: Gasche C, Ahmad T, Tulassay Z, Baumgart DC, Bokemeyer B, Büning C, Howaldt S, Stallmach A; AEGIS Study Group. Ferric maltol is effective in correcting iron deficiency anemia in patients with inflammatory bowel disease: results from a phase-3 clinical trial program. Inflamm Bowel Dis. 2015 Mar;21(3):579-88. doi: 10.1097/MIB.0000000000000314. PubMed PMID: 25545376; PubMed Central PMCID: PMC4342319.
7: Nanivadekar AS. Ineffectiveness of iron polymaltose in treatment of iron deficiency anemia. J Assoc Physicians India. 2003 Sep;51:928-9; author reply 929. PubMed PMID: 14710989.
8: Maxton DG, Thompson RP, Hider RC. Absorption of iron from ferric hydroxypyranone complexes. Br J Nutr. 1994 Feb;71(2):203-7. PubMed PMID: 8142332.
9: Kelsey SM, Hider RC, Bloor JR, Blake DR, Gutteridge CN, Newland AC. Absorption of low and therapeutic doses of ferric maltol, a novel ferric iron compound, in iron deficient subjects using a single dose iron absorption test. J Clin Pharm Ther. 1991 Apr;16(2):117-22. PubMed PMID: 1856249.
10: Barrand MA, Callingham BA, Dobbin P, Hider RC. Dissociation of a ferric maltol complex and its subsequent metabolism during absorption across the small intestine of the rat. Br J Pharmacol. 1991 Mar;102(3):723-9. PubMed PMID: 1364845; PubMed Central PMCID: PMC1917947.
11: Barrand MA, Callingham BA. Evidence for regulatory control of iron uptake from ferric maltol across the small intestine of the rat. Br J Pharmacol. 1991 Feb;102(2):408-14. PubMed PMID: 2015422; PubMed Central PMCID: PMC1918048.
12: Barrand MA, Hider RC, Callingham BA. The importance of reductive mechanisms for intestinal uptake of iron from ferric maltol and ferric nitrilotriacetic acid (NTA). J Pharm Pharmacol. 1990 Apr;42(4):279-82. PubMed PMID: 1974298.
13: Singh RK, Barrand MA. Lipid peroxidation effects of a novel iron compound, ferric maltol. A comparison with ferrous sulphate. J Pharm Pharmacol. 1990 Apr;42(4):276-9. PubMed PMID: 1974297.
14: Kelsey SM, Blake DR, Hider RC, Gutteridge CN, Newland AC. Absorption of ferric maltol, a novel ferric iron compound, in iron-deficient subjects. Clin Lab Haematol. 1989;11(3):287-8. PubMed PMID: 2591161.

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